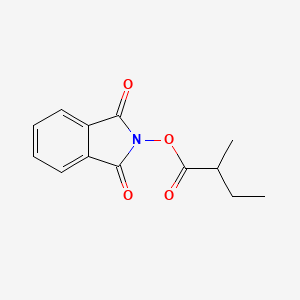

1,3-Dioxoisoindolin-2-yl 2-methylbutanoate

Description

Contextualization within the Phthalimide (B116566) and Isoindolinone Chemical Space

The foundational core of the title compound is the 1,3-dioxoisoindoline moiety, a synonym for phthalimide. Phthalimide and its derivatives, including the related isoindolinones, represent a privileged scaffold in chemical synthesis and drug discovery. nih.govlongdom.org The isoindole-1,3-dione structure is a dicarboximide derivative of 2,3-dihydro-1H-isoindole, featuring oxo groups at positions 1 and 3. nih.gov This planar, aromatic system provides a rigid framework that can be strategically functionalized to modulate physicochemical properties and biological interactions. longdom.org

The chemical space occupied by phthalimides and isoindolinones is vast, encompassing a wide array of natural products and synthetic molecules with demonstrated therapeutic potential. nih.gov The term "chemical space" refers to the multidimensional descriptor space that contains all possible molecules, with estimates suggesting at least 1 x 10^60 organic substances with a molecular weight below 500 Da could be relevant for drug discovery. researchgate.net The analysis and visualization of this space are crucial for identifying novel compounds with desired activities. umn.edu

The synthesis of phthalimide derivatives often involves the reaction of phthalic anhydride (B1165640) with various amino acids or amines. For instance, the synthesis of (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid is achieved by reacting L-valine with phthalic anhydride. nih.govresearchgate.net This straightforward and adaptable synthetic route contributes to the widespread exploration of this chemical class.

Table 1: Key Characteristics of the Phthalimide Scaffold

| Feature | Description | Reference |

| Core Structure | Isoindole-1,3-dione | nih.gov |

| Chemical Nature | Dicarboximide | nih.gov |

| Synthesis | Commonly from phthalic anhydride and amines/amino acids | nih.govresearchgate.net |

| Significance | Privileged scaffold in medicinal chemistry | nih.govlongdom.org |

Academic Significance of Dioxoisoindolinyl Ester Derivatives

The academic interest in dioxoisoindolinyl derivatives, particularly esters, is driven by their diverse biological activities and their utility as versatile synthetic intermediates. Research has shown that compounds incorporating the 1,3-dioxoisoindoline core exhibit a broad spectrum of pharmacological properties, including anticancer and antioxidant effects. mdpi.com

For example, a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs have been synthesized and evaluated for their anticancer activity. mdpi.com One such derivative, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, demonstrated significant growth inhibition against several cancer cell lines. mdpi.com These findings underscore the potential of the phthalimide moiety as a pharmacophore.

Scope and Rationale for Investigating 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate

The specific investigation of this compound is warranted by the established significance of its constituent parts. The phthalimide core provides a proven platform for biological activity, while the 2-methylbutanoate ester introduces a chiral center and specific lipophilicity that can modulate its interaction with biological targets.

The rationale for its study lies in the principle of molecular hybridization, where combining two or more pharmacophoric units can lead to a new molecule with enhanced or novel properties. The 2-methylbutanoate moiety is derived from 2-methylbutanoic acid, an isomer of valeric acid. While detailed research on the specific combination with the phthalimide core is sparse in the provided search results, the synthesis of similar structures, such as Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-methylbutanoate, has been reported. bldpharm.com

The exploration of this compound would aim to elucidate its unique physicochemical properties, explore its potential synthetic applications, and evaluate its biological activity profile. This research would contribute to a deeper understanding of the structure-activity relationships within the broader class of dioxoisoindolinyl esters and potentially identify a new lead compound for further development.

Table 2: Investigational Parameters for this compound

| Parameter | Rationale for Investigation |

| Physicochemical Properties | To determine solubility, stability, and lipophilicity, which are crucial for potential applications. |

| Synthetic Utility | To explore its use as an intermediate in the synthesis of more complex molecules. |

| Biological Activity | To screen for potential therapeutic properties, such as anticancer or anti-inflammatory effects, based on the known activities of related compounds. mdpi.com |

| Structure-Activity Relationship | To understand how the 2-methylbutanoate moiety influences the overall properties compared to other ester derivatives. |

Structure

3D Structure

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-8(2)13(17)18-14-11(15)9-6-4-5-7-10(9)12(14)16/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDGNWWWVXDFDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)ON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1,3-Dioxoisoindoline Core

The synthesis of the 1,3-dioxoisoindoline scaffold, commonly known as phthalimide (B116566), is a foundational step. This bicyclic structure is typically formed through the cyclization of precursors derived from phthalic acid.

Cyclization Reactions from Precursors such as Phthalic Anhydride (B1165640) and Amines

The most traditional and widely practiced method for constructing the 1,3-dioxoisoindoline core involves the condensation reaction between phthalic anhydride and an amine-containing compound. nih.gov This reaction is versatile, allowing for the introduction of various substituents on the nitrogen atom.

A common approach involves heating phthalic anhydride with a primary amine or ammonia (B1221849). For instance, heating phthalic anhydride with aqueous ammonia can produce phthalimide with a yield of 95–97%. nih.gov Similarly, reacting phthalic anhydride with urea (B33335) at elevated temperatures (e.g., 132-140°C) is an effective method for producing phthalimide, which can then be further functionalized. nih.govresearchgate.net

The reaction can also be performed with more complex amines, such as amino acids or carbohydrazides. Research has shown that phthalic anhydride reacts directly with amino acids, like valine, upon heating to form the corresponding N-substituted phthalimide derivative. mdpi.comnih.gov Another variation involves refluxing phthalic anhydride with a carbohydrazide (B1668358) in a solvent like toluene (B28343) with a catalytic amount of glacial acetic acid to yield N-acyl phthalimides. researchgate.net These reactions exemplify the direct formation of the N-C bond through dehydration or condensation, establishing the stable five-membered imide ring.

Table 1: Examples of Cyclization Reactions for 1,3-Dioxoisoindoline Core Synthesis

| Amine Source | Reagent | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Urea | Phthalic Anhydride | Heating (140°C) | Phthalimide | nih.gov |

| Amino Acids (e.g., Valine) | Phthalic Anhydride | Heating (150°C) | N-Substituted Phthalimide | mdpi.comnih.gov |

| Carbohydrazides | Phthalic Anhydride | Toluene, Acetic Acid, Reflux | N-Acyl Phthalimide | researchgate.net |

| Aqueous Ammonia | Phthalic Anhydride | Heating | Phthalimide | nih.gov |

One-Pot Cascade Reactions for Isoindolinone Synthesis

While the target molecule features a 1,3-dioxoisoindoline (phthalimide) core, the closely related isoindolinone (possessing a single carbonyl group) scaffold is often synthesized via elegant one-pot cascade reactions. These methods build the heterocyclic system in a single procedure, enhancing efficiency. nih.govabo.finih.gov

Transition metal catalysis is a prominent strategy. Palladium and rhodium complexes, for example, can catalyze C-H activation, cross-coupling, and carbonylation reactions to construct the isoindolinone ring system from simple precursors. abo.finih.gov Another advanced approach involves a one-pot, three-component Mannich/lactamization cascade reaction, which can achieve good yields without the need for a metal catalyst. nih.gov Research has also demonstrated the utility of ultrasound irradiation to promote the one-pot synthesis of 3-substituted isoindolinones, offering benefits such as shorter reaction times and higher energy efficiency. nih.gov

Furthermore, base-catalyzed tandem reactions, such as the reaction between 2-cyanobenzaldehyde (B126161) and primary nitroalkanes, provide a diastereoselective route to 3-substituted isoindolinones through a sequence of nitroaldol (Henry) reaction, cyclization, and rearrangement. acs.orgresearchgate.net These cascade methodologies highlight the sophisticated strategies employed in modern heterocyclic chemistry to streamline synthetic pathways. researchgate.net

Esterification and Functionalization Approaches for the 2-Methylbutanoate Moiety

The synthesis of 1,3-dioxoisoindolin-2-yl 2-methylbutanoate requires the formation of an ester linkage between the 1,3-dioxoisoindoline core, activated at the nitrogen position, and 2-methylbutanoic acid. This specific ester is a type of N-hydroxyphthalimide (NHPI) ester, which are known as redox-active esters. escholarship.org

Reaction of Protected Amino Isoindole with Pentanoic Acid Derivatives

The most direct and reliable method for forming this ester bond is the reaction of N-hydroxyphthalimide (2-hydroxyisoindoline-1,3-dione) with a suitable carboxylic acid derivative. researchgate.netwikipedia.org N-hydroxyphthalimide serves as the "protected amino isoindole" precursor. The carboxylic acid used is 2-methylbutanoic acid, an isomer of pentanoic acid.

A standard procedure involves a condensation or coupling reaction facilitated by a dehydrating agent. N,N'-Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent used for this purpose, efficiently forming the ester by removing water. researchgate.net This method is widely used in peptide synthesis, where N-hydroxy-esters act as activated intermediates. researchgate.net

Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride. The resulting 2-methylbutanoyl chloride can then be reacted with the potassium salt of N-hydroxyphthalimide to yield the final ester product. researchgate.netwikipedia.org These N-(acyloxy)phthalimides are typically stable, often crystalline solids that can be purified by standard methods like silica (B1680970) gel chromatography. wikipedia.org

Table 2: Common Coupling Methods for N-(Acyloxy)phthalimide Synthesis

| Precursor 1 | Precursor 2 | Coupling/Activating Agent | Product | Reference(s) |

|---|---|---|---|---|

| N-Hydroxyphthalimide | Carboxylic Acid | N,N'-Dicyclohexylcarbodiimide (DCC) | N-(Acyloxy)phthalimide | researchgate.netresearchgate.net |

| Potassium Salt of N-Hydroxyphthalimide | Acid Chloride | None (Direct Reaction) | N-(Acyloxy)phthalimide | researchgate.netwikipedia.org |

Oxidative Esterification Methods

Beyond standard condensation reactions, oxidative methods offer a more advanced route to N-hydroxyimide esters. One such method is a cross-dehydrogenative coupling (CDC) reaction. Research has reported a ferric nitrate-promoted CDC reaction between N-hydroxyphthalimide (NHPI) and toluene derivatives, using molecular oxygen as a green oxidant. mdpi.com This process forges the C-O bond through an oxidative pathway, providing an efficient synthesis of N-hydroxyimide esters. mdpi.com The mechanism likely involves the generation of a highly reactive phthalimide N-oxyl (PINO) radical, which is a key intermediate in many NHPI-mediated oxidation reactions. nih.gov

Advanced Catalytic Synthetic Protocols

Modern synthetic chemistry increasingly relies on catalysis to improve efficiency, selectivity, and environmental friendliness. Both the formation of the heterocyclic core and its subsequent functionalization can benefit from advanced catalytic protocols.

For the construction of the 1,3-dioxoisoindoline core, organocatalysis has emerged as a powerful, metal-free alternative. Specifically, N-heterocyclic carbenes (NHCs) have been shown to catalyze the atroposelective synthesis of N-aryl phthalimides under mild conditions. know-todays-news.combohrium.comnih.govacs.org This method involves the in-situ activation of an intermediate phthalamic acid with an agent like pivaloyl chloride, followed by an NHC-catalyzed amidation that proceeds with high yield and enantioselectivity. bohrium.comacs.org

For the synthesis of the related isoindolinone structures, transition metal catalysis is extensively used, with catalysts based on palladium, rhodium, platinum, and copper enabling a wide range of C-H functionalization, carbonylation, and coupling reactions. abo.finih.gov

While the esterification to form the target molecule is often a stoichiometric coupling, the resulting N-(acyloxy)phthalimide is itself a key precursor in numerous catalytic radical reactions. escholarship.org These redox-active esters can be activated by visible-light photocatalysis, often using ruthenium or organic photocatalysts, to generate carbon-centered radicals via a single-electron transfer (SET) and decarboxylation process. researchgate.netwikipedia.org This catalytic cycle allows the alkyl group from the original carboxylic acid to be used in a variety of subsequent bond-forming reactions, highlighting the synthetic utility of this compound as a valuable chemical intermediate. researchgate.net

Derivatization and Scaffold Modification Strategies

The nitrogen atom of the imide functionality in phthalimides can be readily alkylated or acylated, providing a versatile handle for introducing various substituents.

Alkylation:

N-alkylation of imides is a common transformation. researchgate.net Traditional methods often involve reacting the imide with an alkyl halide in the presence of a base. beilstein-journals.org More environmentally friendly approaches have been developed, such as mechanochemical N-alkylation using a ball mill. beilstein-journals.orgnih.gov This solvent-free method can provide high yields of N-alkylated imides. beilstein-journals.orgnih.gov Another approach involves the reaction of imides with dialkyl carbonates in the presence of a basic catalyst, such as potassium carbonate. google.com The Gabriel synthesis, a classic method for preparing primary amines, relies on the N-alkylation of potassium phthalimide. youtube.com

Acylation:

Acylation of the imide nitrogen can also be achieved. nih.gov For instance, N-hydroxyphthalimide can be acylated with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to form 1,3-dioxoisoindolin-2-yl 2-chloroacetate. chemmethod.com This derivative can then undergo further reactions. chemmethod.com

| Reaction Type | Reagents | Conditions | Product Type | Ref |

| N-Alkylation | Alkyl halide, Base | Solution or ball milling | N-Alkyl phthalimide | beilstein-journals.orgnih.gov |

| N-Alkylation | Dialkyl carbonate, Basic catalyst | High temperature and pressure | N-Alkyl phthalimide | google.com |

| N-Acylation | Acyl chloride, Base | Basic medium | N-Acyl phthalimide | chemmethod.com |

N-acyl phthalimides can react with aldehydes to form O-acyl-N,O-acetals. nsf.govresearchgate.net This transformation appears to proceed through the insertion of the aldehyde's carbonyl group into the amide C-N bond. nsf.govresearchgate.net The reaction can be mediated by substoichiometric amounts of sodium iodide and potassium phthalimide. researchgate.net A one-pot procedure has also been developed where the N-acyl phthalimide is generated in situ from an acid chloride before reacting with the aldehyde. nsf.gov This method is applicable to a range of aldehydes and acid chlorides. nsf.gov The proposed mechanism involves the phthalimide anion acting as a catalyst. nsf.gov

| Starting Materials | Reagents | Product Type | Key Features | Ref |

| N-Acyl phthalimide, Aldehyde | NaI, Potassium phthalimide | O-Acyl-N,O-acetal | Mild conditions, catalytic process. | nsf.govresearchgate.net |

| Acid chloride, Aldehyde, Phthalimide | Et₃N, LiBF₄ (initial finding) | O-Acyl-N,O-acetal | One-pot procedure. | nsf.gov |

N-Hydroxyphthalimide (NHPI) and its derivatives are important catalysts in various oxidation reactions. researchgate.netorganic-chemistry.org The synthesis of oxygen-substituted NHPI derivatives allows for the tuning of their catalytic properties. researchgate.net

One method for preparing N-alkoxyphthalimide derivatives involves a cross-dehydrogenative coupling reaction between NHPI and aryl ketones, promoted by phenyliodine diacetate (PIDA). nih.govsemanticscholar.org This catalyst-free method is operationally simple and provides access to a variety of N-alkoxyphthalimide products in moderate to good yields. nih.govsemanticscholar.org

Another approach involves the reaction of N-hydroxyphthalimide with chloroacetyl chloride to form 1,3-dioxoisoindolin-2-yl 2-chloroacetate, which can then be reacted with various amines to introduce different oxygen-containing substituents. chemmethod.com

The synthesis of N-hydroxyphthalimide derivatives with electron-withdrawing or electron-donating groups has been studied to investigate their effect on catalytic activity in oxidation reactions. researchgate.netresearchgate.net

| Synthetic Method | Starting Materials | Reagents | Product Type | Ref |

| Cross-Dehydrogenative Coupling | N-Hydroxyphthalimide, Aryl ketones | PIDA | N-Alkoxyphthalimides | nih.govsemanticscholar.org |

| Nucleophilic Substitution | N-Hydroxyphthalimide, Chloroacetyl chloride, Amines | Et₃N | Oxygen-substituted N-hydroxyphthalimide derivatives | chemmethod.com |

Pre Clinical Biological Activity Investigations of 1,3 Dioxoisoindolin 2 Yl 2 Methylbutanoate and Its Analogues

Anticonvulsant Properties in Pre-clinical Models

The anticonvulsant potential of the phthalimide (B116566) core structure gained significant attention following the discovery of the properties of thalidomide (B1683933). thepharmajournal.com Subsequently, a variety of N-substituted phthalimide derivatives have been synthesized and evaluated for their efficacy in controlling seizures in established pre-clinical models. The primary screening tests frequently employed are the maximal electroshock (MES) test, which indicates an ability to prevent seizure spread, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests an ability to elevate the seizure threshold. ptfarm.pl

Studies on N-phenylphthalimide derivatives have shown a phenytoin-like profile, demonstrating potency in the MES test while being inactive in the scPTZ test. ptfarm.pl However, further research indicated that a rigid phenyl ring at the nitrogen atom is not essential for activity. ptfarm.pl Investigations into two series of phthalimides, one with an N-phenoxyalkyl moiety and another with N-alkenyl or N-alkynyl substituents, revealed that compounds with an unsaturated substituent at the nitrogen atom had superior anticonvulsant activity. ptfarm.plnih.gov An alkynyl derivative, in particular, emerged as the most active in both MES and scMet tests in one study. ptfarm.plnih.gov

Further research into N-substituted phthalimide analogs confirmed their potential. A series of derivatives synthesized using microwave assistance were tested in the subcutaneous pentylenetetrazole-induced seizure model, with several compounds exhibiting good activity. thepharmajournal.comthepharmajournal.com Synthetic analogues of thalidomide have also been a focus of investigation. In a lithium-pilocarpine model of status epilepticus in rats, a severe neurological condition, one thalidomide analogue (compound 5C) showed excellent anti-epileptic activity at a low dose (1 mg/kg), comparable to diazepam. nih.govresearchgate.net Another analogue (compound 5D) showed activity comparable to thalidomide at a higher dose (100 mg/kg). nih.govresearchgate.net Thalidomide itself has demonstrated strong anticonvulsant properties in the amygdaloid kindling model, which simulates human epilepsy with focal seizures. nih.gov Its mechanisms are thought to be complex, potentially involving interaction with GABA-A receptors. nih.govmdpi.com

| Compound Type | Pre-clinical Model | Key Findings | Reference |

|---|---|---|---|

| N-Phenylphthalimide derivatives | Maximal Electroshock (MES) | Potent, phenytoin-like activity (prevents seizure spread). | ptfarm.pl |

| N-Alkenyl/Alkynyl phthalimides | MES and scPTZ | Superior activity compared to N-phenoxyalkyl derivatives; an alkynyl derivative was most active in both tests. | ptfarm.plnih.gov |

| Thalidomide Analogue (Compound 5C) | Lithium-Pilocarpine (Rat) | Excellent anti-epileptic activity at 1 mg/kg, comparable to diazepam. Also showed neuroprotective effects in the cortex. | nih.govresearchgate.net |

| Thalidomide | Amygdaloid Kindling (Rat) | Strong anticonvulsant effects at low doses (2.5-10 mg/kg); superior efficacy to topiramate (B1683207) in most parameters. | nih.gov |

| Aromatic amino acid-derived isoindoline (B1297411) esters | GABA-A Receptor Binding | Promising anticonvulsant candidates, suggesting π–π interactions may be critical for modulating GABA-A receptor binding affinity. | researchgate.net |

Anti-inflammatory Activity and Modulation of Inflammatory Mediators

Phthalimide derivatives are well-recognized for their anti-inflammatory properties, a field largely spurred by the immunomodulatory effects of thalidomide and its analogues like pomalidomide (B1683931) and lenalidomide. nih.govtandfonline.com Research has focused on the ability of these compounds to modulate key inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). biomedgrid.comnih.gov

A series of phthalimide analogues were synthesized and evaluated for their ability to inhibit the overproduction of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. nih.gov The suppression of NO production is a key target for anti-inflammatory agents. nih.gov In this study, one derivative, compound IIh, showed potent inhibitory activity with an IC50 value of 8.7 µg/mL. nih.gov Its mechanism was linked to the downregulation of both mRNA and protein expression of inducible nitric oxide synthase (iNOS) and the suppression of pro-inflammatory cytokines like TNF-α and interleukin-1β. nih.gov

Other studies have highlighted that phthalimide derivatives can significantly inhibit paw edema in mice and decrease carrageenan-induced hyperalgesia. biomedgrid.com The molecular hybridization approach, which combines the phthalimide core with other pharmacophores like pyrazoles or triazoles, has been used to create derivatives with potent anti-inflammatory activity. mdpi.com For instance, triazole-conjugated phthalimides have demonstrated high anti-inflammatory action. biomedgrid.com Docking studies have suggested that some phthalimide derivatives may exert their effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory pathway. biomedgrid.commdpi.com

| Compound/Derivative Type | Assay/Model | Key Findings on Inflammatory Mediators | Reference |

|---|---|---|---|

| Phthalimide Analogue (Compound IIh) | LPS-stimulated RAW264.7 macrophages | Potent inhibition of NO production (IC50 = 8.7 µg/mL); downregulated iNOS expression and suppressed TNF-α and IL-1β. | nih.gov |

| Various Phthalimide Derivatives | Carrageenan-induced paw edema (mice) | Significantly inhibited paw edema by 36% at 10 mg/kg. | biomedgrid.com |

| Various Phthalimide Derivatives | Carrageenan-induced hyperalgesia | Decreased hyperalgesia by 45%. | biomedgrid.com |

| Triazole-conjugated Phthalimides | General anti-inflammatory models | Demonstrated high anti-inflammatory action. | biomedgrid.com |

| Phthalimide Sulfonamide Derivative (17c) | COX-2 Docking Study | Showed higher binding energy score (−17.89 kcal/mol) than the standard drug celecoxib (B62257) (−17.27 kcal/mol), suggesting potent COX-2 inhibition. | mdpi.com |

Antimicrobial Efficacy Assessments

The phthalimide scaffold is a versatile base for developing agents with broad-spectrum antimicrobial activity. ajpamc.comajpamc.com Its hydrophobic nature is thought to facilitate passage across biological membranes. mdpi.commdpi.com Extensive research has been conducted on the antibacterial, antifungal, and antimycobacterial properties of various N-substituted phthalimide derivatives.

Antibacterial Spectrum Analysis (Gram-Positive and Gram-Negative)

Phthalimide derivatives have been tested against a range of pathogenic bacteria. In one study, a series of phthalimide aryl esters was evaluated, with one compound (3b, R = Me) showing activity against the Gram-positive Staphylococcus aureus and the Gram-negative Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 128 µg/mL. nih.govconsensus.appresearchgate.net Another investigation of sixteen new phthalimide derivatives found that compound (ZE)-2-[4-(1-Hydrazono-ethyl) phenyl]isoindoline-1,3-dione (12) had remarkable activity against the Gram-positive Bacillus subtilis and notable activity against the Gram-negative P. aeruginosa. mdpi.com

Furthermore, synthesized phthalimide Schiff base derivatives showed variable but sometimes moderate to high killing activity against the Gram-positive Streptococcus pyogenes, although S. aureus was found to be highly resistant in that particular study. f1000research.comf1000research.com Other work has shown that N-substituted phthalimides can exhibit good antibacterial activity against both S. aureus and Escherichia coli when compared to standard drugs. derpharmachemica.com N-butylphthalimide (NBP) has also been shown to inhibit biofilm formation in Gram-positive bacteria like S. aureus and S. epidermidis. nih.gov

| Compound/Derivative Type | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Phthalimide aryl ester (3b) | Staphylococcus aureus | MIC | 128 µg/mL | nih.govconsensus.app |

| Phthalimide aryl ester (3b) | Pseudomonas aeruginosa | MIC | 128 µg/mL | nih.govconsensus.app |

| (ZE)-2-[4-(1-Hydrazono-ethyl) phenyl]isoindoline-1,3-dione (12) | Bacillus subtilis | % Activity vs. Ampicillin | 133% | mdpi.com |

| Phthalimide Schiff base derivatives | Streptococcus pyogenes | Qualitative | Moderate to high killing activity | f1000research.comf1000research.com |

| N-butylphthalimide (NBP) | Staphylococcus aureus | MIC | 200 µg/mL | nih.gov |

Antifungal Activity Evaluations

The antifungal properties of phthalimide derivatives are well-established, with some compounds like Folpet being used as agricultural fungicides. nih.gov In the context of human pathogens, N-substituted phthalimides have been investigated extensively, particularly against Candida species, which are common causes of opportunistic infections. nih.gov

A study of six N-substituted phthalimide derivatives against Candida albicans identified N-butylphthalimide (NBP) as the most potent, showing significant inhibition of biofilm formation and hyphal development, which are key virulence factors. nih.gov Another investigation found that a phthalimide aryl ester (3b) was active against C. albicans and C. tropicalis with a MIC of 128 µg/mL. nih.govconsensus.app This study also suggested the mechanism of action involves the fungal cell membrane, as the presence of ergosterol (B1671047) significantly increased the MIC value. nih.govconsensus.app Other research has identified N-substituted phthalimides, such as N-vinylphthalimide and an 8-[4-(phthalimide-2-yl) butyloxy] quinoline (B57606) derivative, as promising candidates against plant-pathogenic fungi like Botrytis cinerea and Alternaria solani. researchgate.net

| Compound/Derivative Type | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| N-butylphthalimide (NBP) | Candida albicans | Biofilm Inhibition | 96% inhibition at 50 µg/mL | nih.gov |

| Phthalimide aryl ester (3b) | Candida albicans | MIC | 128 µg/mL | nih.govconsensus.app |

| Phthalimide aryl ester (3b) | Candida tropicalis | MIC | 128 µg/mL | nih.govconsensus.app |

| N-vinylphthalimide (4) | Botrytis cinerea | IC50 | 7.92 µg/mL | researchgate.net |

| 8-[4-(phthalimide-2-yl) butyloxy] quinoline (13) | Alternaria solani | IC50 | 10.85 µg/mL | researchgate.net |

Antimycobacterial Studies

The success of thalidomide in treating leprosy, caused by Mycobacterium leprae, has prompted significant research into phthalimide derivatives as potential treatments for tuberculosis, caused by Mycobacterium tuberculosis. ajpamc.com Molecular hybridization, combining the phthalimide core with other active pharmacophores like sulfonamides, has been a successful strategy. researchgate.net

In one study, a series of phthalimide derivatives were synthesized from various sulfonamides. researchgate.net The derivative 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide, synthesized from sulfathiazole, showed significant activity against M. tuberculosis H37Rv at a concentration of 0.01 mg/ml. researchgate.net Another study prepared structurally modified phthalimides, including fluorinated versions, and screened them against M. tuberculosis H37Ra. nih.gov The fluorinated derivatives demonstrated antimycobacterium activity comparable to classical sulfonamide drugs. nih.gov While their activity was less than the first-line drug isoniazid, it was greater than pyrazinamide, suggesting they could be valuable lead compounds, especially for multi-drug resistant tuberculosis. nih.gov Computational studies on some phthalimide derivatives suggest their mode of action could be the inhibition of the cytochrome bc1 complex, a known target in M. tuberculosis. acs.org

Enzyme Inhibition Studies

The biological effects of phthalimide analogues are often mediated by their interaction with and inhibition of specific enzymes. This has made them attractive candidates for targeting diseases where enzyme dysregulation is a key factor, such as Alzheimer's disease and conditions requiring carbonic anhydrase inhibition.

A series of phthalimide-capped benzene (B151609) sulphonamides were evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. nih.govtandfonline.comsemanticscholar.orgresearchgate.net Carbonic anhydrase inhibitors are used as diuretics and for treating glaucoma and epilepsy. In these studies, one compound (1) was a particularly potent inhibitor of hCA II with an inhibition constant (Ki) of 2.2 nM, making it significantly more potent than the standard inhibitor acetazolamide (B1664987) (Ki = 12 nM). nih.govtandfonline.comsemanticscholar.org This compound also showed 14-fold selectivity for the hCA II isoform over hCA I. nih.govsemanticscholar.org

In the context of neurodegenerative diseases, novel phthalimide-alkylamine derivatives have been synthesized and evaluated as multifunctional inhibitors for Alzheimer's disease. nih.gov One compound (TM-9) showed balanced inhibitory activity against human acetylcholinesterase (huAChE), butyrylcholinesterase (huBuChE), and monoamine oxidase-B (huMAO-B) with IC50 values of 1.2 µM, 3.8 µM, and 2.6 µM, respectively. nih.gov Molecular modeling suggested it binds to both the catalytic and peripheral sites of acetylcholinesterase. nih.gov Other research has focused on designing phthalimide derivatives that inhibit β-secretase (BACE1), another key enzyme in Alzheimer's pathology. nih.gov Additionally, some phthalimide derivatives have been found to inhibit the P. falciparum cytochrome bc1 complex, which is a target for antimalarial drugs. acs.org

| Compound/Derivative Type | Enzyme Target | Inhibition Data | Significance | Reference |

|---|---|---|---|---|

| Phthalimide-capped benzene sulphonamide (1) | Human Carbonic Anhydrase II (hCA II) | Ki = 2.2 nM | ~6 times more potent than acetazolamide; 14-fold selectivity over hCA I. | nih.govtandfonline.comsemanticscholar.org |

| Phthalimide-capped benzene sulphonamide (1) | Human Carbonic Anhydrase I (hCA I) | Ki = 28.5 nM | ~10 times more potent than acetazolamide. | nih.govtandfonline.comsemanticscholar.org |

| Phthalimide-alkylamine (TM-9) | Acetylcholinesterase (huAChE) | IC50 = 1.2 µM | Balanced multi-target inhibitor for Alzheimer's disease. | nih.gov |

| Phthalimide-alkylamine (TM-9) | Butyrylcholinesterase (huBuChE) | IC50 = 3.8 µM | Balanced multi-target inhibitor for Alzheimer's disease. | nih.gov |

| Phthalimide-alkylamine (TM-9) | Monoamine Oxidase-B (huMAO-B) | IC50 = 2.6 µM | Balanced multi-target inhibitor for Alzheimer's disease. | nih.gov |

| 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione (10) | P. falciparum cytochrome bc1 complex | Enzymatic Inhibition Confirmed | Potential antimalarial mechanism of action. | acs.org |

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of 1,3-dioxoisoindoline (phthalimide) have been a subject of investigation for their potential to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.gov

Recent studies have explored various analogues of 1,3-dioxoisoindoline for their cholinesterase inhibitory activity. For instance, a 2024 study on a series of novel 1-H-isoindole-1,3(2H)-dione derivatives reported promising results. semanticscholar.orgnih.gov One derivative with a phenyl substituent at position 4 of a piperazine (B1678402) ring showed a half-maximal inhibitory concentration (IC₅₀) of 1.12 µM against AChE. nih.gov Another derivative, featuring a diphenylmethyl moiety, was identified as a potent inhibitor of BuChE with an IC₅₀ value of 21.24 µM. nih.gov

Furthermore, research into isoindolin-1,3-dione-based acetohydrazides has revealed significant potency against AChE, with IC₅₀ values for some derivatives ranging from 0.11 to 0.86 µM. nih.gov The most potent compound in this series demonstrated competitive inhibition of AChE with a Ki value of 0.0886 µM. nih.gov The inhibitory activity against BuChE was also noted, with IC₅₀ values in the range of 5.7 to 30.2 µM. nih.gov

Another study focusing on 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide (B126) derivatives identified a compound with an ortho-nitro moiety as having the highest inhibitory potency against AChE, with an IC₅₀ of 1.1 µM. nih.gov The structure-activity relationship in these analogues is a critical area of ongoing research to develop more potent and selective cholinesterase inhibitors.

Table 1: Cholinesterase Inhibitory Activity of Selected 1,3-Dioxoisoindoline Analogues

| Compound Analogue | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1-H-isoindole-1,3(2H)-dione derivative with phenyl substituent | Acetylcholinesterase (AChE) | 1.12 | nih.gov |

| 1-H-isoindole-1,3(2H)-dione derivative with diphenylmethyl moiety | Butyrylcholinesterase (BuChE) | 21.24 | nih.gov |

| Isoindolin-1,3-dione-based acetohydrazide (most potent) | Acetylcholinesterase (AChE) | 0.11 | nih.gov |

| Isoindolin-1,3-dione-based acetohydrazide (most potent against BuChE) | Butyrylcholinesterase (BuChE) | 5.7 | nih.gov |

| 4-(1,3-Dioxoisoindolin-2-yl)-N-(2-nitrophenyl)benzamide | Acetylcholinesterase (AChE) | 1.1 | nih.gov |

15-Lipoxygenase-1 Inhibition

The enzyme 15-lipoxygenase-1 (15-LOX-1) is involved in the metabolism of fatty acids and has been implicated in inflammatory processes and the development of certain cancers. thepharmajournal.com Consequently, inhibitors of this enzyme are of significant interest. Phthalimide analogues have been investigated for their potential to inhibit 15-LOX-1.

A study on a series of 2-(1,3-dioxoisoindolin-2-yl)-N-phenylacetamide derivatives revealed potent inhibitory activity against 15-lipoxygenase-1. nih.gov The most effective compound in this series, which featured a methoxy (B1213986) group at the meta position of the phenyl ring, exhibited an IC₅₀ value of 1.96 nM. nih.gov Another analogue with a chlorine atom at the meta position also showed strong inhibition with an IC₅₀ of 5.2 nM. nih.gov However, a different study on another set of phthalimide analogues found that their inhibitory potency against 15-LOX-1 was lower than that of the reference compound, quercetin. thepharmajournal.com These findings suggest that the nature and position of substituents on the phthalimide scaffold play a crucial role in determining the inhibitory activity against 15-LOX-1.

Table 2: 15-Lipoxygenase-1 Inhibitory Activity of Selected 2-(1,3-Dioxoisoindolin-2-yl)-N-phenylacetamide Analogues

| Compound Analogue (Substituent at Phenyl Ring) | IC₅₀ (nM) | Reference |

|---|---|---|

| meta-methoxy | 1.96 | nih.gov |

| meta-chloro | 5.2 | nih.gov |

| ortho-methoxy | Not specified, but noted as beneficial | nih.gov |

Hypolipidemic Effects

Research has indicated that N-substituted phthalimide derivatives possess hypolipidemic activity, meaning they can lower lipid levels in the blood. nih.govresearchgate.net This has been observed in rodent models. researchgate.net The general lipid-lowering action appears to be associated with the phthalimide moiety itself. nih.gov

Studies have shown that the nature of the substituent on the nitrogen atom of the phthalimide is critical for this biological activity. nih.gov Specifically, compounds with substituents that have a chain length of four carbon atoms have demonstrated good hypolipidemic effects. nih.gov This is particularly relevant to 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate, which contains a four-carbon butanoate group. Further investigations revealed that extending the alkyl or alkanoic acid chain length beyond five carbons did not enhance the hypolipidemic activity. nih.gov In a study of N-phenylphthalimide derivatives, the compound o-(N-phthalimido)acetophenone was found to be particularly potent, lowering serum cholesterol by 57% and serum triglycerides by 44% in mice after 14-16 days of treatment. nih.gov

Insecticidal Activity Profiling

The phthalimide structure is a component of some commercial insecticides, and research continues to explore new derivatives for this application. Studies have shown that certain N-substituted phthalimides exhibit insecticidal properties. For example, novel N-pyridylpyrazole amide derivatives containing a phthalimide moiety have demonstrated good insecticidal activity against the oriental armyworm (Mythimna separata). researchgate.net

In another study, a series of phthalimide derivatives were synthesized and evaluated for their insecticidal activity against the Caribbean fruit fly (Anastrepha suspensa). nih.govsphinxsai.com Three compounds from this series showed potent insecticidal effects, with LD₅₀ values ranging from 0.70 to 1.91 μ g/fly . nih.govsphinxsai.com The most active compound in this study was identified as a promising candidate for the development of new, environmentally friendly insecticides. nih.govsphinxsai.com

Potential in Neurological Disorder Research

Beyond their role in cholinesterase inhibition, phthalimide derivatives, particularly N-phthaloyl amino acid derivatives, have shown potential in the research of other neurological disorders, such as epilepsy. Studies on N,N-phthaloyl derivatives of inhibitory amino acids like glycine, β-alanine, and GABA have demonstrated anticonvulsant activity in animal models. nih.govresearchgate.net

The N,N-phthaloyl-glycine amides, for instance, were found to be active in the maximal electroshock seizure (MES) test in mice. nih.gov The ethyl amide derivative of N,N-phthaloyl-glycine had an ED₅₀ of 19.1 mg/kg in this test, an activity level comparable to the established antiepileptic drug phenytoin. nih.gov Furthermore, N-phthaloyl GABA (P-GABA) has been synthesized and shown to provide more protection against experimentally induced convulsions in mice than sodium valproate at a dose of 80 mg/kg. nih.gov These findings suggest that the phthalimide scaffold, when combined with amino acid moieties, could be a valuable starting point for the development of new treatments for neurological conditions characterized by seizures.

Mechanistic Elucidation of Biological Actions

Investigation of Molecular Target Interactions and Binding Affinities

The phthalimide (B116566) ring system is a crucial pharmacophoric element that facilitates interactions with a variety of molecular targets. nih.gov Although specific binding affinity data for 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate is not presently available, molecular docking studies and enzymatic assays on analogous compounds have identified several potential protein targets. These include enzymes critical for microbial replication and cancer progression.

For instance, certain N-substituted phthalimide derivatives have been shown to interact with the ATP binding site of DNA gyrase and enoyl-acyl carrier protein reductase (ENR), two enzymes essential for bacterial survival. nih.gov Molecular docking studies on these compounds have elucidated key binding interactions within the active sites of these enzymes, suggesting a potential mechanism for their antimicrobial activity. nih.gov

In the context of anticancer research, phthalimide-based molecules have been evaluated for their ability to bind to targets such as vascular endothelial growth factor receptor 2 (VEGFR-2) and E. coli topoisomerase II DNA gyrase B. nih.gov The phthalimide scaffold is considered an essential fragment for the activity of multi-target drugs like thalidomide (B1683933), which is known to interact with a variety of cellular proteins. nih.gov Furthermore, docking studies on a series of phthalimide derivatives against HIV-1 reverse transcriptase have revealed binding energies ranging from -6.45 to -9.50 kcal/mol, indicating a potential for interaction with this viral enzyme. thaiscience.info Another study calculated the binding constant for a phthalimide derivative with B-DNA to be 4.75 × 10^5 M^-1, suggesting a strong interaction. tandfonline.com

Table 1: Molecular Docking and Binding Affinity Data for Various Phthalimide Derivatives

| Compound Type | Target | Method | Finding |

|---|---|---|---|

| Phthalimide Derivatives | HIV-1 Reverse Transcriptase | Molecular Docking | Binding Energies: -6.45 to -9.50 kcal/mol thaiscience.info |

| Phthalimide Derivative | B-DNA | Molecular Docking | Binding Constant (Kb): 4.75 × 10^5 M^-1 tandfonline.com |

| Phthalimide Analogs | DNA Gyrase & ENR | Molecular Docking | Indicated potential for enzyme inhibition. nih.gov |

| Pyrazolylphthalimide Derivative | VEGFR-2 | Enzymatic Assay & Molecular Docking | Suggests a mechanism for anticancer activity. nih.gov |

Characterization of Receptor-Ligand Dynamics

Detailed kinetic studies characterizing the receptor-ligand dynamics of this compound are not currently documented. However, research on other phthalimide-containing molecules provides insight into how this class of compounds may interact with their biological targets over time. For example, kinetic studies on novel S-alkyl phthalimide hybrids as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE) have been performed to determine their mode of enzyme inhibition. nih.gov Understanding the kinetics of binding, such as association and dissociation rates, is crucial for predicting the duration of a compound's biological effect. The structural characteristics of the N-substituent on the phthalimide ring are expected to play a significant role in these dynamics.

Mapping of Downstream Biological Pathways and Cellular Responses

The interaction of phthalimide derivatives with their molecular targets can trigger a cascade of downstream biological pathways, leading to various cellular responses. For instance, the inhibition of enzymes like DNA gyrase and topoisomerase II by phthalimide analogs can disrupt DNA replication and repair processes in bacteria and cancer cells, ultimately leading to cell death. nih.govnih.gov

In the realm of anti-inflammatory research, certain phthalimide analogs have been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This effect is correlated with the downregulation of inducible nitric oxide synthase (iNOS) mRNA and protein expression. nih.gov Furthermore, these compounds can inhibit the induction of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov The anti-inflammatory activity of some phthalimides has been linked to the suppression of the Toll-like receptor (TLR) 4 signaling pathway. nih.gov

The cellular responses to phthalimide derivatives are diverse and dependent on the specific molecular target and cell type. For example, some analogs have demonstrated antiproliferative activity against human liver cancer cell lines (HepG-2). nih.gov The structure-activity relationship (SAR) data from these studies indicate that the nature of the N-substituent on the phthalimide ring is a key determinant of the observed biological activity. nih.gov

Enzyme Active Site Interaction Analyses

Molecular docking studies have been instrumental in analyzing the interactions between phthalimide derivatives and the active sites of various enzymes. These computational analyses provide valuable insights into the specific binding modes and the key amino acid residues involved in the interaction.

For example, the docking of a potent antimicrobial phthalimide derivative into the ATP binding site of the DNA gyrase enzyme revealed specific interactions with the surrounding amino acid residues. nih.gov Similarly, docking this compound into the active site of the ENR enzyme also highlighted key binding interactions. nih.gov In another study, the phthalimide moiety of a novel derivative was shown to form a π-sigma interaction with Leu167 and a carbon-hydrogen bond with Gln189 in the active site of a SARS-CoV-2 protein. nih.gov The triazole ring of the same compound formed a π-alkyl interaction with Met165. nih.gov

These studies underscore the importance of the phthalimide scaffold in anchoring the molecule within the enzyme's active site, while the N-substituent can form additional interactions that enhance binding affinity and specificity. The 2-methylbutanoate group of this compound would be expected to occupy a hydrophobic pocket within a target enzyme's active site.

Table 2: Summary of Key Enzyme Active Site Interactions for Phthalimide Derivatives

| Compound Moiety | Enzyme/Protein | Interacting Residue(s) | Interaction Type |

|---|---|---|---|

| Phthalimide | SARS-CoV-2 Protein | Leu167 | π-sigma nih.gov |

| Phthalimide | SARS-CoV-2 Protein | Gln189 | Carbon-hydrogen bond nih.gov |

| Triazole | SARS-CoV-2 Protein | Met165 | π-alkyl nih.gov |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of the Isoindoline (B1297411) Moiety on Biological Potency and Selectivity

The isoindoline-1,3-dione group is a key pharmacophoric element whose structural modifications can profoundly influence biological activity. The inherent hydrophobicity of the phthalimide (B116566) ring is a significant factor in the ability of these molecules to traverse biological membranes. mdpi.com

Alterations to the aromatic ring of the isoindoline core have been demonstrated as a successful strategy for modulating biological outcomes. For instance, in a series of N-substituted phthalimides developed as anti-inflammatory agents, the incorporation of hydroxyl groups at the C-4 and C-6 positions of the phthalimide ring was correlated with their biological activity.

The two carbonyl functionalities of the isoindoline moiety are pivotal hydrogen bond acceptors, a characteristic that is fundamental for interactions with biological targets. In the context of enzyme inhibition, these carbonyls can forge hydrogen bonds with amino acid residues within the active site. For example, in studies of phthalimide derivatives as inhibitors of soluble epoxide hydrolase (sEH), the phthalimide ring functions as a secondary pharmacophore. nih.gov Molecular docking simulations have revealed that the carbonyl groups of the isoindoline structure are capable of forming hydrogen bonds with key residues in the active sites of enzymes such as butyrylcholinesterase (BChE), where an interaction with Glu197 has been observed.

The planarity of the isoindoline ring system is another critical attribute for its interaction with biological targets, enabling favorable stacking interactions with aromatic amino acid residues in protein binding pockets.

Table 1: Influence of Isoindoline Moiety Modifications on Biological Activity

| Modification of Isoindoline Moiety | Effect on Biological Activity | Reference(s) |

|---|---|---|

| Hydroxylation at C-4 and C-6 | Associated with anti-inflammatory activity | |

| Carbonyl groups | Function as hydrogen bond acceptors in enzyme active sites | nih.gov |

Impact of the 2-Methylbutanoate Side Chain Modifications on Activity

In a study focusing on N-substituted phthalimide derivatives as potential anti-inflammatory agents, the steric bulk of the N-substituted alkyl chain was identified as a contributor to biological activity. This indicates that the size and three-dimensional shape of the side chain are important for its fit within the binding pocket of its biological target.

For acetylcholinesterase (AChE) inhibitors, the length of the alkyl linker between the phthalimide core and other functional groups is a well-established factor influencing potency. In a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives, the most effective AChE inhibitors were those possessing linkers of six and seven methylene (B1212753) units.

The ester functionality itself can be a point of modification. The in vivo hydrolysis of the ester bond can liberate an active compound, positioning the parent molecule as a prodrug. The rate of this hydrolysis can be modulated by adjusting the steric and electronic characteristics of the ester's constituent alcohol and carboxylic acid.

Table 2: Impact of Side Chain Modifications on the Biological Activity of Phthalimide Derivatives

| Side Chain Modification | Influence on Biological Activity | Reference(s) |

|---|---|---|

| Increased steric bulk of N-alkyl chain | Correlated with anti-inflammatory properties | |

| Alteration of alkyl linker length | Modulates acetylcholinesterase inhibitory efficacy |

Stereochemical Determinants of Biological Activity

The chirality of the 2-methylbutanoate moiety, which is derived from the chiral amino acid isoleucine, introduces stereochemistry as a critical factor in the biological activity of 1,3-dioxoisoindolin-2-yl 2-methylbutanoate. The precise spatial orientation of the methyl and ethyl groups at the chiral center can result in stereoselective interactions with biological targets.

The importance of stereochemistry is underscored by findings from related N-phthaloyl amino acid derivatives. For example, the crystal structure of (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid, a closely related precursor, has been determined, revealing a distinct three-dimensional conformation in the solid state. researchgate.net In this structure, the dihedral angle between the phthalimino ring system and the carboxylic acid group is 67.15 (9)°. researchgate.net

In studies of other chiral molecules, it has been consistently shown that different stereoisomers can exhibit markedly different biological activities. For instance, only the (5S, αS) isomers of 3-Br-acivicin and its derivatives showed significant antiplasmodial activity, which suggests that stereoselectivity plays a key role in their cellular uptake or target engagement. nih.gov It is therefore highly likely that the biological activity of this compound is also stereodependent, with one enantiomer being significantly more potent than the other.

Pharmacophore Identification and Optimization Strategies

A pharmacophore model represents the essential structural features of a molecule required for its biological activity. For the broad spectrum of biological activities associated with isoindoline-1,3-dione derivatives, several pharmacophore models have been put forth.

A general pharmacophore for N-substituted phthalimides typically encompasses:

The planar, hydrophobic phthalimide ring system.

One or more hydrogen bond acceptor sites (the carbonyl oxygens).

A linker of a specific length and conformational flexibility connecting the phthalimide to another functional group.

A secondary pharmacophoric element that is often tailored to the specific biological target.

For instance, in the design of inhibitors for soluble epoxide hydrolase, the amide group was identified as the primary pharmacophore, with the phthalimide ring serving as a secondary pharmacophore. nih.gov The spatial arrangement between these elements was found to be crucial for potent inhibition.

Optimization strategies frequently involve the modification of the linker and the secondary pharmacophoric group to enhance potency and selectivity. In the development of novel acetylcholinesterase inhibitors, for example, the length and flexibility of the alkyl chain connecting the phthalimide to a piperidine (B6355638) moiety were systematically varied to identify the optimal geometry for binding to the enzyme's active site.

Design and Synthesis of Novel Analogues and Hybrid Structures

The rational design and synthesis of novel analogues and hybrid structures based on the 1,3-dioxoisoindolin-2-yl scaffold represent a cornerstone of modern drug discovery. This approach often entails the molecular hybridization of the phthalimide moiety with other known pharmacophores to generate new chemical entities with potentially synergistic or novel biological activities.

A notable example is the design and synthesis of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids as potential therapeutic agents for Alzheimer's disease. nih.gov These compounds were conceived to simultaneously interact with the peripheral anionic site and the catalytic active site of acetylcholinesterase. nih.gov

Another successful application of this strategy is the creation of hybrid molecules that conjoin the phthalimide core with other heterocyclic systems known for their biological relevance. For example, phthalimide-oxadiazole-quinoline hybrids have been synthesized and demonstrated to be effective inhibitors of both monoamine oxidase and acetylcholinesterase.

The synthesis of these innovative analogues typically commences with the reaction of phthalic anhydride (B1165640) or a substituted variant with a suitable amine or amino acid derivative, followed by further chemical transformations to append the desired side chains and functional groups. The synthesis of new isoindoline-1,3-dione derivatives has also been accomplished through the reaction of N-arylbenzenecarboximidamides with phthalic anhydride. researchgate.netmdpi.comresearchgate.net

Table 3: Examples of Designed Hybrid Structures Based on the Isoindoline-1,3-dione Scaffold

| Hybrid Structure | Target/Activity | Reference(s) |

|---|---|---|

| Isoindoline-1,3-dione-N-benzyl pyridinium | Anti-Alzheimer's agents (AChE inhibitors) | nih.gov |

| Phthalimide-oxadiazole-quinoline | Monoamine oxidase and acetylcholinesterase inhibitors |

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

The planarity of the phthalimide (B116566) group is a defining structural characteristic. In the related compound, the 1H-isoindole-1,3(2H)-dione moiety is nearly planar. nih.gov It is anticipated that the phthalimide ring system in 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate would also exhibit a high degree of planarity.

In the solid state, molecules arrange themselves in a highly ordered crystal lattice, stabilized by various intermolecular interactions. For the related carboxylic acid, (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid, the crystal structure is characterized by intermolecular O-H···O hydrogen bonds, which link the molecules into chains. nih.govscienceopen.com Additionally, intramolecular C-H···O interactions are observed, which help to establish the molecular conformation. nih.govscienceopen.com

Table 1: Anticipated Crystallographic Parameters for this compound (based on analogue data)

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Key Dihedral Angle | Significant twist between phthalimide and ester groups |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and integrations of the signals, a detailed picture of the connectivity and chemical environment of each atom can be constructed. While the specific NMR spectra for this compound are not published, the expected spectral features can be predicted based on the known spectra of similar compounds. rsc.orgchemicalbook.comrsc.org

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the phthalimide group and the 2-methylbutanoate moiety. The aromatic protons of the phthalimide ring will likely appear as a set of multiplets in the downfield region, typically between 7.7 and 8.0 ppm, due to the deshielding effect of the adjacent carbonyl groups and the aromatic ring current.

The protons of the 2-methylbutanoate group will exhibit characteristic chemical shifts and splitting patterns. The proton at the chiral center (C2 of the butanoate chain) is expected to be a multiplet due to coupling with the adjacent methyl and ethyl groups. The methyl protons of the 2-methyl group will likely appear as a doublet, while the ethyl group will present as a triplet for the terminal methyl protons and a quartet for the methylene (B1212753) protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phthalimide H | 7.7 - 8.0 | Multiplet |

| -CH- (butanoate) | ~4.5 - 5.0 | Multiplet |

| -CH₂- (ethyl) | ~1.6 - 1.9 | Quartet |

| -CH₃ (2-methyl) | ~1.2 - 1.4 | Doublet |

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbons of the phthalimide group are expected to be the most downfield signals, typically appearing around 167 ppm. The carbonyl carbon of the ester group will also be in the downfield region, likely around 170-175 ppm. The aromatic carbons of the phthalimide ring will produce signals in the 123-135 ppm range. The carbons of the 2-methylbutanoate group will be found in the upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Phthalimide) | ~167 |

| C=O (Ester) | ~170 - 175 |

| Aromatic C (quaternary) | ~132 |

| Aromatic CH | ~124, ~135 |

| -CH- (butanoate) | ~55 - 60 |

| -CH₂- (ethyl) | ~25 - 30 |

| -CH₃ (2-methyl) | ~15 - 20 |

To unambiguously assign all proton and carbon signals and to further confirm the molecular structure, advanced two-dimensional (2D) NMR experiments would be invaluable. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, helping to trace the connectivity within the 2-methylbutanoate chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish the correlations between protons and their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. These correlations would be crucial in confirming the attachment of the 2-methylbutanoate group to the nitrogen atom of the phthalimide ring and in assigning the specific resonances of the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₃H₁₃NO₄, the theoretical exact mass can be calculated. Experimental HRMS analysis provides a measured mass value that can be compared to the theoretical value, typically with a very low margin of error (measured in parts per million, ppm), thus confirming the molecular formula.

While specific experimental HRMS data for this compound is not widely published, the analysis of structurally similar compounds, such as N-phthaloyl amino acids, demonstrates the power of this technique. For instance, in studies involving novel phthalimide derivatives, HRMS is routinely used to confirm the successful synthesis of the target molecules by matching the observed mass to the calculated mass of the protonated molecule [M+H]⁺. derpharmachemica.com For this compound, the expected monoisotopic mass is approximately 247.0844 g/mol . An experimental HRMS measurement yielding a value extremely close to this would provide strong evidence for the compound's identity.

Table 1: Theoretical and Expected Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₃NO₄ |

| Theoretical Monoisotopic Mass | 247.0844 g/mol |

| Expected HRMS Ion (positive mode) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | ~248.0917 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the phthalimide group and the ester group.

The phthalimide moiety would be identified by the presence of strong carbonyl (C=O) stretching vibrations. Typically, cyclic imides show two distinct C=O stretching bands due to symmetric and asymmetric stretching. These are expected in the region of 1700-1800 cm⁻¹. The aromatic C-H stretching vibrations of the benzene (B151609) ring would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region.

The ester functional group would be characterized by a strong C=O stretching absorption, which might overlap with the imide carbonyl bands, typically appearing around 1735-1750 cm⁻¹. Additionally, the C-O stretching vibrations of the ester would produce strong bands in the 1000-1300 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl and methylene groups in the 2-methylbutanoate chain would be visible in the 2850-2960 cm⁻¹ range.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Phthalimide | C=O (asymmetric stretch) | ~1770 |

| C=O (symmetric stretch) | ~1710 | |

| Aromatic C=C | 1450-1600 | |

| Aromatic C-H | >3000 | |

| Ester | C=O stretch | 1735-1750 |

| C-O stretch | 1000-1300 | |

| Alkyl | C-H stretch | 2850-2960 |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. These methods are crucial for determining the purity of a synthesized compound and confirming its molecular weight.

In an LC-MS or UPLC analysis of this compound, the sample is first passed through a chromatographic column, which separates the target compound from any impurities, starting materials, or byproducts. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific chromatographic conditions.

As the separated components exit the column, they are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). For this compound (molecular weight 247.25 g/mol ), a prominent peak at an m/z corresponding to the protonated molecule ([M+H]⁺, ~248.26) would be expected in the mass spectrum. The presence of a single major peak in the chromatogram with the correct m/z value in the corresponding mass spectrum would confirm the high purity and identity of the compound.

While specific LC-MS or UPLC data for this compound is not available in peer-reviewed literature, chemical suppliers often use these techniques to certify the purity of their products. For example, a purity of 97% or higher is often reported for commercially available 1,3-Dioxoisoindolin-2-yl 3-methylbutanoate, a closely related isomer, which is determined using such chromatographic methods. bldpharm.com The use of LC-MS for the characterization of synthesized fluorescent amino acids with phthalimide groups has also been documented, demonstrating its utility in confirming the coupled product. valpo.edu

Table 3: Expected LC-MS and UPLC Data for this compound

| Parameter | Expected Result |

| Chromatogram | A single major peak indicating high purity |

| Retention Time | A characteristic value dependent on the specific method |

| Mass Spectrum | A base peak corresponding to the protonated molecule ([M+H]⁺) at m/z ≈ 248.26 |

| Purity | Typically expected to be ≥95% for a purified research chemical |

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reaction Mechanisms

There are currently no published Density Functional Theory (DFT) studies specifically focused on 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (such as highest occupied molecular orbital - HOMO, and lowest unoccupied molecular orbital - LUMO), reactivity, and spectroscopic properties of molecules. While DFT has been extensively applied to the broader class of phthalimide (B116566) derivatives to understand their chemical behavior, this specific ester derivative has not been the subject of such analysis.

Molecular Docking Simulations for Ligand-Target Interactions

No molecular docking studies for this compound have been reported in the scientific literature. Molecular docking is a key computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound with a phthalimide core, a structure present in many biologically active molecules, docking studies would be crucial in identifying potential protein targets and elucidating possible mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

A search of scientific databases reveals no Quantitative Structure-Activity Relationship (QSAR) models that include this compound. QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. The development of a QSAR model would require a dataset of structurally related compounds with measured biological activities, which does not currently exist for this specific molecule and its close analogs.

Conformational Analysis and Energy Landscape Exploration

There is no available research on the conformational analysis and energy landscape of this compound. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences and the energy barriers between them is fundamental to comprehending a molecule's physical and biological properties.

In Silico Screening and Virtual Library Design

This compound has not been featured in any published in silico screening or virtual library design studies. These computational methods are used to search large databases of chemical structures for molecules that are likely to have a desired biological activity. The lack of such studies indicates that this compound has not yet been identified as a hit or lead in virtual screening campaigns.

Mechanistic Computations and Transition State Analysis

No computational studies on the reaction mechanisms or transition state analyses involving this compound have been published. Such studies would use quantum mechanics to map out the energy profile of chemical reactions, identifying the structures of transition states and intermediates. This information is vital for understanding how the molecule is formed and how it might react with other chemical species.

Emerging Research Applications and Non Medicinal Utilities

Application as Research Probes in Biological Systems

While direct studies on 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate as a biological probe are not extensively documented, the broader class of N-substituted phthalimides and related amino acid derivatives are recognized for their utility in biochemical investigations. For instance, optically active nonproteinogenic amino acids, which share structural similarities with the core components of this compound, are valued as topographic probes. acs.orgmyskinrecipes.com These molecules are instrumental in studying the bioactive conformations of peptides and elucidating the mechanisms of enzyme reactions. acs.org The phthalimide (B116566) group, a key feature of the compound , is often incorporated into molecules designed for biochemical research to study protein interactions and enzyme activities, offering insights into cellular mechanisms.

Role as Synthetic Intermediates in Complex Organic Molecules

The phthalimide group is a well-established protecting group for amines in organic synthesis, particularly in the Gabriel synthesis of primary amines and in peptide synthesis. This functionality is crucial for preventing racemization and unwanted side reactions. Phthaloyl-L-isoleucine, a compound closely related to this compound, serves as a valuable building block in the synthesis of complex peptides for pharmaceutical applications.

More specifically, a chlorinated analog, 4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl 2-methylbutanoate, has been utilized as a synthetic intermediate. It participated in visible-light-promoted thioetherification reactions, acting as an acceptor in conjunction with a sulfinate donor. This highlights the role of the N-acyloxyphthalimide moiety as a reactive component in the formation of new chemical bonds under specific reaction conditions. The general class of phthalimides are considered favorable building blocks in organic synthesis due to their oxidative stability and resistance to various solvents.

Table 1: Research Findings on a Related Synthetic Intermediate

| Intermediate Compound | Application | Research Focus |

| 4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl 2-methylbutanoate | Synthetic Intermediate | Utilized in visible-light-promoted thioetherification reactions as an acceptor molecule. |

Contribution to Agrochemical Development

The phthalimide moiety is present in a number of agrochemical compounds. For example, Folpet, a phthalimide-derived fungicide, is used commercially to protect crops. Additionally, some N-phenyl-phthalimide derivatives are known to act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitor herbicides. These compounds are effective against a range of weeds, including those resistant to other classes of herbicides.

However, specific research detailing the application or development of this compound within the agrochemical sector is not available in the reviewed literature.

Materials Science Applications

Phthalimide-containing molecules have found utility in the field of materials science, particularly in the synthesis of high-performance polymers. The rigid and heat-stable nature of the phthalimide group can impart desirable thermal and mechanical properties to polymeric structures.

Monomer for Polymer Synthesis (e.g., Poly(amide-imide)s)

While there is extensive literature on the use of phthalimide derivatives in the synthesis of polymers like poly(amide-imide)s, no specific studies have been identified that utilize this compound as a monomer for this purpose. The synthesis of such polymers often involves dianhydrides or diacids containing the imide group reacting with diamines.

Development of Cationic Sorbents for Water Remediation

There is no available research to suggest that this compound has been used in the development of cationic sorbents for water remediation.

Conclusion and Future Academic Perspectives

Synthesis and Derivatization Innovations

The synthesis of 1,3-dioxoisoindolin-2-yl 2-methylbutanoate and its derivatives represents a fertile ground for chemical innovation. While the core structure is accessible through established methods, such as the reaction of phthalic anhydride (B1165640) with the corresponding amino acid derivative, future research will likely focus on more efficient and sustainable synthetic routes. nih.gov Innovations may include the use of novel catalysts, microwave-assisted synthesis, or flow chemistry to improve reaction times, yields, and reduce environmental impact.

Furthermore, the strategic derivatization of the core molecule presents a key area for future investigation. Drawing inspiration from studies on related phthalimide (B116566) analogues, derivatization could focus on several key areas to modulate the compound's physicochemical and pharmacological properties. mdpi.comnih.gov For instance, the introduction of various substituents on the phenyl ring of the phthalimide moiety or modifications to the 2-methylbutanoate side chain could significantly influence biological activity. The synthesis of a diverse library of analogues will be crucial for establishing comprehensive structure-activity relationships (SAR).

Future synthetic strategies could also explore the creation of hybrid molecules, where this compound is conjugated with other pharmacologically active scaffolds. This approach has the potential to yield compounds with dual or synergistic modes of action.

Advancements in Pre-clinical Efficacy and Mechanistic Understanding

The pre-clinical evaluation of this compound is a critical next step. Based on the known biological activities of many phthalimide derivatives, which include anti-inflammatory, anticancer, and antioxidant effects, it is plausible that this compound may exhibit similar properties. mdpi.commdpi.comresearchgate.net Future research should, therefore, involve a comprehensive screening of its activity against a panel of cancer cell lines and in various models of inflammation. farmaciajournal.com

A significant focus of future pre-clinical studies will be the elucidation of the compound's mechanism of action. For related phthalimide derivatives, mechanisms such as the inhibition of enzymes like 15-lipoxygenase-1 or the modulation of signaling pathways involving epidermal growth factor receptor (EGFR) have been reported. mdpi.comfarmaciajournal.com Mechanistic studies for this compound would likely involve a combination of in vitro biochemical assays, cell-based assays, and in silico molecular docking studies to identify its molecular targets. mdpi.comresearchgate.net Understanding the precise mechanism of action is paramount for its potential therapeutic development.

| Potential Pre-clinical Investigation Area | Rationale based on Phthalimide Derivatives | Key Methodologies |

|---|---|---|

| Anticancer Activity | Many phthalimide analogues exhibit significant growth inhibition against various cancer cell lines. mdpi.comnih.gov | Cell viability assays (e.g., MTT), apoptosis assays, cell cycle analysis. |